BenchChemオンラインストアへようこそ!

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Metabolic Stability Lead Optimization Pharmacokinetics

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 1850834-94-4) is a fluorinated pyrazole building block engineered to eliminate the oxidative N-dealkylation metabolic soft spot common to N-alkyl pyrazoles. The N-trifluoromethylpyrazole pharmacophore confers robust resistance to CYP450-mediated clearance, extending in vivo half-life and reducing active metabolite risk. With a cyclopentyl group providing defined lipophilic bulk (AlogP 1.29) and steric contour, this scaffold balances CNS permeability with solubility. Procure at research-grade purity to accelerate lead optimization in kinase, GPCR, and FXR-targeted programs.

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
CAS No. 1850834-94-4
Cat. No. B1467036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
CAS1850834-94-4
Molecular FormulaC9H11F3N2O
Molecular Weight220.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C(=O)C=C(N2)C(F)(F)F
InChIInChI=1S/C9H11F3N2O/c10-9(11,12)7-5-8(15)14(13-7)6-3-1-2-4-6/h5-6,13H,1-4H2
InChIKeyZFTKHXCGGYCDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 1850834-94-4): A Fluorinated Pyrazolol Scaffold for Medicinal Chemistry and Chemical Biology Procurement


1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 1850834-94-4) is a fluorinated pyrazole derivative featuring a cyclopentyl group at the N1 position and a trifluoromethyl group at the C3 position of the pyrazol-5-ol core . It exists in tautomeric equilibrium with its keto form, 2-cyclopentyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one . The compound is characterized by calculated physicochemical properties including an AlogP of 1.29 and a topological polar surface area of 90.65 Ų . Its structure embodies the N-trifluoromethylpyrazole pharmacophore, a motif recognized for conferring resistance to metabolic oxidative N-dealkylation—a common clearance pathway for N-alkyl pyrazoles—and enhancing metabolic robustness in lead optimization campaigns [1].

Why N-Alkyl Pyrazoles Cannot Simply Replace 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in Metabolic Stability-Critical Projects


Generic substitution among pyrazole derivatives is precluded by the profound influence of N1 and C3 substituents on metabolic fate and physicochemical properties. Conventional N-alkyl pyrazoles (e.g., N-methyl or N-ethyl analogs) are susceptible to cytochrome P450-mediated oxidative N-dealkylation, a major metabolic soft spot that can lead to rapid clearance, diminished in vivo exposure, and the generation of metabolites with altered selectivity profiles [1]. In contrast, the N-trifluoromethylpyrazole motif present in 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been demonstrated in peer-reviewed studies to resist this metabolic pathway, thereby conferring extended duration of action and improved target engagement [1]. Furthermore, the cyclopentyl group imparts a specific lipophilic bulk (AlogP = 1.29 ) and steric contour that differs markedly from smaller alkyl or aryl substituents, affecting target binding conformation and off-rate. The quantitative evidence presented below establishes the specific, verifiable differentiation of this scaffold relative to in-class alternatives, enabling informed scientific selection for metabolic stability-critical applications.

Quantitative Differentiation of 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol vs. Closest Analogs: A Procurement Evidence Guide


Metabolic Stability: Resistance to Oxidative N-Dealkylation vs. N-Alkyl Pyrazoles

The N-trifluoromethylpyrazole pharmacophore, as embodied by 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is designed to circumvent cytochrome P450-mediated oxidative N-dealkylation, a primary metabolic liability of conventional N-alkyl pyrazoles. In a head-to-head comparative study, the CHK1 inhibitor MU380 (bearing the N-trifluoromethylpyrazole motif) showed no detectable N-dealkylation in vivo, whereas its clinical comparator SCH900776 (an N-alkyl pyrazole) underwent substantial N-dealkylation to a less selective metabolite [1]. This metabolic robustness translated to extended cellular inhibitory effects and superior in vivo efficacy in a xenograft model [1].

Metabolic Stability Lead Optimization Pharmacokinetics Drug Metabolism

Commercial Purity: 98% HPLC Specification for Reliable SAR and Screening Data

As a commercially sourced research intermediate, 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is supplied with a specified purity of 98% as determined by HPLC . This level of purity exceeds the commonly encountered 95% specification for many in-class pyrazole building blocks , reducing the risk of confounding biological results from impurities and ensuring more reliable structure-activity relationship (SAR) interpretation.

Purity Quality Control Chemical Synthesis Reproducibility

Lipophilicity Tuning: Calculated AlogP of 1.29 Provides a Balanced Starting Point for CNS and Cellular Permeability

The calculated AlogP of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is 1.29 , positioning it within the optimal lipophilicity range (logP 1–3) often associated with favorable balance between aqueous solubility and passive membrane permeability, including potential for blood-brain barrier penetration. This value is notably lower than more lipophilic analogs (e.g., 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, AlogP ~2.5 [1]), potentially offering improved solubility and reduced non-specific binding.

Lipophilicity Physicochemical Properties CNS Drug Design Permeability

Target Class Potential: Inclusion in FXR Modulator Patent Family Suggests Relevance for Metabolic and Inflammatory Disease

Cyclopentylpyrazole derivatives, including those with trifluoromethyl substitution, are explicitly claimed as farnesoid X receptor (FXR) modulators in patent literature [1]. FXR is a validated therapeutic target for non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and other metabolic/inflammatory conditions. The specific substitution pattern of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol aligns with the general Markush structures in these filings, indicating its potential utility as a synthetic intermediate or starting point for FXR modulator development.

FXR Nuclear Receptor Metabolic Disease Inflammation

Optimal Application Scenarios for 1-Cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Based on Quantitative Evidence


Lead Optimization Campaigns Requiring Enhanced Metabolic Stability

This compound is ideally suited as a core scaffold in lead optimization programs where metabolic soft spots (particularly oxidative N-dealkylation) must be eliminated. As demonstrated by the MU380 study, the N-trifluoromethylpyrazole motif confers robust resistance to this clearance pathway . Procurement of 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol enables medicinal chemists to directly incorporate this stability-enhancing pharmacophore into novel inhibitor series, potentially improving in vivo half-life and reducing the risk of active metabolites with altered selectivity.

Reliable Building Block for Parallel Synthesis and Focused Library Construction

With a commercial purity specification of 98% , this compound serves as a high-quality starting material for parallel synthesis and focused library generation. The reduced impurity profile minimizes side reactions and simplifies purification of final compounds, ensuring that SAR data derived from screening campaigns is more accurate and reproducible. The presence of both a nucleophilic hydroxyl group and an electron-deficient pyrazole ring provides multiple synthetic handles for diversification.

Physicochemical Property-Driven Fragment Elaboration for CNS-Penetrant Candidates

The calculated AlogP of 1.29 places this compound in a favorable lipophilicity range for CNS drug discovery. Researchers aiming to develop brain-penetrant kinase inhibitors or GPCR ligands can utilize this scaffold as a starting point, leveraging its moderate lipophilicity to balance passive permeability with aqueous solubility and reduced non-specific binding. The cyclopentyl group offers a defined steric footprint that can be exploited for target selectivity.

FXR Modulator Discovery and Hepatobiliary Disease Research

Given the inclusion of cyclopentylpyrazoles in FXR modulator patent families , this compound is a strategic starting material for teams exploring FXR-targeted therapies for NASH, PBC, and other liver diseases. Its core structure can be further functionalized to generate proprietary analogs within the claimed chemical space, providing a foundation for structure-activity relationship studies and lead optimization in this therapeutically important area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.